

Porphyran: A Promising Functional Food Ingredient - Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Porphyran, a sulfated polysaccharide extracted from red algae of the genus Porphyra, commonly known as nori, is emerging as a potent functional food ingredient with a wide array of health-promoting properties.[1][2] Its unique chemical structure, composed of a linear backbone of galactose and anhydrogalactose units with sulfate ester groups, contributes to its significant biological activities.[1] These activities, including antioxidant, anti-inflammatory, and prebiotic effects, position **porphyran** as a valuable compound for the development of novel nutraceuticals and functional foods aimed at improving human health.[1][2][3]

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the functional properties of **porphyran**.

Biological Activities and Quantitative Data

Porphyran exhibits a range of biological activities that are of significant interest in the context of functional foods and drug development. The following sections summarize the key activities and present quantitative data in structured tables for easy comparison.

Antioxidant Activity



Porphyran has demonstrated notable antioxidant properties by scavenging various free radicals. The antioxidant capacity of **porphyran** has been evaluated using several standard in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.

Assay	Porphyran Sample	IC50 / Activity	Reference Compound	Reference IC50 / Activity
DPPH Radical Scavenging	Porphyran from P. vietnamensis	0.272 mg/mL	L-Ascorbic Acid	Not specified in source
ABTS Radical Scavenging	Porphyran from Porphyra sp.	Lower IC50 than some other seaweed extracts	Not specified in source	Not specified in source
ORAC	Porphyran	Data not available in a comparable format	Trolox	Standard for comparison

Anti-inflammatory Activity

Porphyran has been shown to exert anti-inflammatory effects by modulating key inflammatory pathways. A significant mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW264.7 cell line. Overproduction of NO is a hallmark of chronic inflammation.



Cell Line	Treatment	Porphyran Concentration	% Inhibition of Nitric Oxide (NO)	IC50
RAW264.7	LPS (1 μg/mL)	500 μg/mL	Complete suppression	Not specified in source
RAW264.7	LPS (LPS concentration not specified)	Not specified in source	Not specified in source	Not specified in source

Porphyran's anti-inflammatory effects also extend to the modulation of pro-inflammatory cytokine production.

Cell Line	Treatment	Porphyran Concentration	Effect on Cytokine Production
RAW264.7	LPS	Not specified	Marginal effect on TNF-α secretion
Mouse Splenocytes & RAW264.7	P. tenera extract	Various	Increased IL-1β, IL-2, IL-4, IFN-γ

Prebiotic Activity and Gut Microbiota Modulation

Porphyran acts as a prebiotic, selectively stimulating the growth and activity of beneficial gut bacteria. This modulation of the gut microbiota can lead to the production of short-chain fatty acids (SCFAs), which have numerous health benefits, including maintaining gut barrier integrity and reducing inflammation.



Study Type	Porphyran Source	Key Findings
In vitro fermentation with human fecal microbiota	Porphyra haitanensis	Increased microbial diversity, promoted growth of beneficial bacteria, and inhibited pathogens.[4][5]
In vivo (mice)	Porphyra haitanensis	Increased production of total SCFAs, particularly acetic acid and butyric acid.[2]
In vitro fermentation with human fecal microbiota	Porphyra sp.	Showed little prebiotic effect in one comparative study.[6]

Short-Chain Fatty Acid (SCFA)	Effect of Porphyran Supplementation (P. haitanensis)
Total SCFAs	Increased to 32.32 \pm 1.81 mmol/L after 24h fermentation.[4][5]
Acetic Acid	Significantly higher concentrations in porphyran- treated mice.[2]
Propionic Acid	High amounts produced during in vitro fermentation.[4][5]
Butyric Acid	Significantly higher concentrations in porphyran- treated mice.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of **porphyran**'s functional properties.

Protocol 1: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of porphyran.[1][7][8]

Materials:



- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol (spectrophotometric grade)
- Porphyran extract
- Ascorbic acid or Trolox (positive control)
- 96-well microplate
- Microplate reader

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
 The solution should have a deep purple color.
- Sample Preparation: Dissolve the porphyran extract in an appropriate solvent (e.g., water or a buffer compatible with the assay) to create a stock solution. Prepare a series of dilutions from the stock solution.
- Assay:
 - Add 100 μL of the DPPH working solution to each well of a 96-well plate.
 - Add 100 μL of the different concentrations of porphyran solution, positive control, or blank (solvent) to the corresponding wells.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100
 - Abs_control is the absorbance of the DPPH solution with the blank.



- Abs_sample is the absorbance of the DPPH solution with the **porphyran** sample or positive control.
- IC50 Determination: Plot the percentage of scavenging activity against the concentration of the **porphyran** extract to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Protocol 2: ABTS Radical Cation Decolorization Assay

Objective: To measure the capacity of **porphyran** to scavenge the ABTS radical cation.[3][9] [10][11]

Materials:

- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
- Potassium persulfate
- Phosphate-buffered saline (PBS) or ethanol
- Porphyran extract
- Trolox (positive control)
- 96-well microplate
- Microplate reader

- Preparation of ABTS Radical Cation (ABTS•+) Solution:
 - Prepare a 7 mM aqueous solution of ABTS.
 - Prepare a 2.45 mM aqueous solution of potassium persulfate.
 - Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.



- Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.
- Sample Preparation: Prepare various concentrations of the **porphyran** extract and the Trolox standard in a suitable solvent.
- Assay:
 - Add 180-200 μL of the ABTS•+ working solution to each well of a 96-well plate.
 - Add 10-20 μL of the porphyran sample, Trolox standard, or blank to the corresponding wells.
- Incubation: Incubate the plate at room temperature for 6 minutes.
- Measurement: Measure the absorbance at 734 nm using a microplate reader.
- Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Protocol 3: Oxygen Radical Absorbance Capacity (ORAC) Assay

Objective: To determine the antioxidant capacity of **porphyran** against peroxyl radicals.[12][13] [14][15][16]

Materials:

- · Fluorescein sodium salt
- AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)
- Trolox
- Phosphate buffer (75 mM, pH 7.4)
- Porphyran extract



- Black 96-well microplate
- Fluorescence microplate reader with temperature control

- Reagent Preparation:
 - Prepare a stock solution of fluorescein in phosphate buffer.
 - Prepare a fresh solution of AAPH in phosphate buffer for each assay.
 - Prepare a stock solution of Trolox and create a standard curve by serial dilutions.
- Sample Preparation: Dissolve the porphyran extract in phosphate buffer to the desired concentrations.
- Assay:
 - \circ Add 150 μL of the fluorescein working solution to each well of the black 96-well plate.
 - \circ Add 25 μ L of either the blank (phosphate buffer), Trolox standards, or **porphyran** samples to the wells.
 - Incubate the plate at 37°C for 30 minutes in the plate reader.
- Reaction Initiation: Add 25 μL of the AAPH solution to each well to initiate the reaction.
- Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60-90 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
- Calculation: Calculate the area under the curve (AUC) for each sample and standard.
 Determine the ORAC value of the porphyran sample by comparing its net AUC to the Trolox standard curve. Results are expressed as micromoles of Trolox equivalents (TE) per gram or milliliter of the sample.



Protocol 4: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW264.7 Macrophages

Objective: To evaluate the anti-inflammatory potential of **porphyran** by measuring its ability to inhibit NO production in macrophages.[17][18][19][20][21]

Materials:

- RAW264.7 macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
- Lipopolysaccharide (LPS) from E. coli
- Porphyran extract
- Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite (for standard curve)
- 96-well cell culture plate
- Microplate reader

- Cell Culture: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
- Treatment:
 - Pre-treat the cells with various concentrations of porphyran extract for 1-2 hours.
 - Stimulate the cells with LPS (e.g., 1 μg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
- Nitrite Measurement:



- Collect 50 μL of the cell culture supernatant from each well.
- Add 50 μL of Griess Reagent to each supernatant sample.
- Incubate at room temperature for 10 minutes.
- Measurement: Measure the absorbance at 540 nm using a microplate reader.
- Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage of NO inhibition for each porphyran concentration.

Protocol 5: Quantification of Cytokine Production by ELISA

Objective: To measure the effect of **porphyran** on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages.[22][23][24][25][26]

Materials:

- RAW264.7 macrophage cell line or primary macrophages
- Cell culture reagents
- LPS
- Porphyran extract
- ELISA (Enzyme-Linked Immunosorbent Assay) kit for the specific cytokine of interest (e.g., mouse TNF-α, mouse IL-6)
- 96-well ELISA plate
- Microplate reader



- Cell Stimulation: Culture and treat the macrophages with porphyran and/or LPS as described in the NO inhibition assay protocol.
- Supernatant Collection: After the incubation period, collect the cell culture supernatants and centrifuge to remove any cells or debris.
- ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves the following steps:
 - Coating the ELISA plate with a capture antibody specific for the cytokine.
 - Blocking the plate to prevent non-specific binding.
 - Adding the cell culture supernatants and standards to the wells.
 - Adding a detection antibody conjugated to an enzyme (e.g., HRP).
 - Adding a substrate that produces a colorimetric signal.
 - Stopping the reaction and measuring the absorbance at the appropriate wavelength.
- Calculation: Determine the concentration of the cytokine in the samples by comparing their absorbance values to the standard curve generated with known concentrations of the recombinant cytokine.

Protocol 6: 16S rRNA Gene Sequencing for Gut Microbiota Analysis

Objective: To analyze the impact of **porphyran** supplementation on the composition and diversity of the gut microbiota.[27][28][29][30][31]

Materials:

- Fecal samples from control and porphyran-treated groups
- DNA extraction kit (e.g., QIAamp DNA Stool Mini Kit)
- Primers for amplifying the 16S rRNA gene (e.g., targeting the V3-V4 region)



- PCR reagents
- · Gel electrophoresis equipment
- DNA sequencing platform (e.g., Illumina MiSeq)
- Bioinformatics software for data analysis (e.g., QIIME 2, Mothur)

- Fecal Sample Collection: Collect fecal samples from subjects before and after porphyran
 intervention, or from control and porphyran-fed animal models. Store samples at -80°C until
 processing.
- DNA Extraction: Extract total genomic DNA from the fecal samples using a commercial DNA extraction kit according to the manufacturer's protocol.
- 16S rRNA Gene Amplification:
 - Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V3-V4) using PCR with universal primers.
 - Verify the PCR products by gel electrophoresis.
- Library Preparation and Sequencing:
 - Purify the PCR products.
 - Prepare the sequencing library according to the instructions of the sequencing platform.
 - Sequence the amplicons on a high-throughput sequencing platform.
- Bioinformatics Analysis:
 - Quality Control: Filter and trim the raw sequencing reads to remove low-quality sequences.



- OTU Picking/ASV Inference: Cluster the sequences into Operational Taxonomic Units (OTUs) or infer Amplicon Sequence Variants (ASVs).
- Taxonomic Classification: Assign taxonomy to each OTU/ASV by comparing the sequences to a reference database (e.g., Greengenes, SILVA).
- Diversity Analysis:
 - Alpha diversity: Calculate metrics such as Shannon diversity, Simpson's index, and Chao1 to assess the diversity within each sample.
 - Beta diversity: Use metrics like Bray-Curtis dissimilarity or UniFrac distances to compare the microbial community composition between different groups.
- Statistical Analysis: Perform statistical tests to identify significant differences in the abundance of specific bacterial taxa and in the overall community structure between the control and porphyran-treated groups.

Signaling Pathways and Mechanisms of Action

Porphyran exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanisms of action and for its targeted application in drug development.

Anti-inflammatory Signaling

Porphyran's anti-inflammatory properties are largely attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like LPS, NF-κB is activated, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and various cytokines. **Porphyran** has been shown to suppress the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[18]



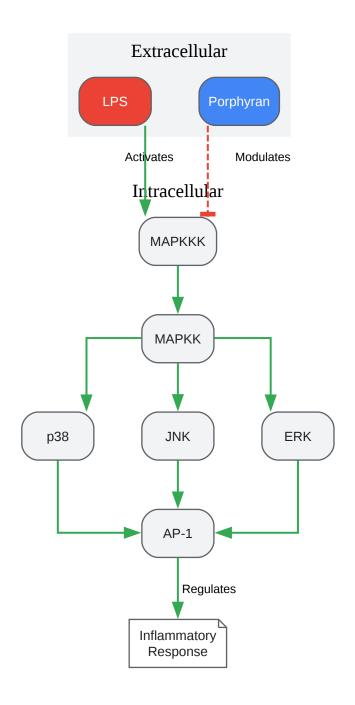


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Caption: **Porphyran** inhibits the NF-кВ signaling pathway.

Porphyran may also influence the Mitogen-Activated Protein Kinase (MAPK) pathways, which are also involved in regulating inflammation. The MAPK family includes p38, JNK, and ERK, which can be activated by various cellular stressors and inflammatory stimuli.





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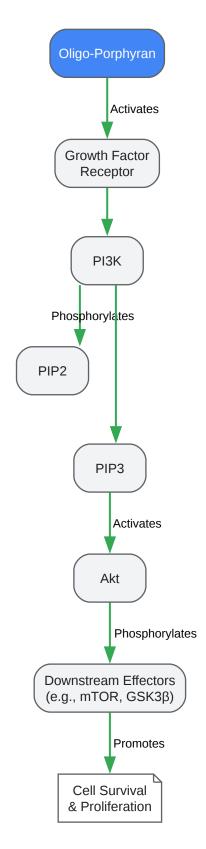
Caption: Porphyran's potential modulation of MAPK signaling pathways.

Cellular Health and Survival Signaling

The PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathway is crucial for cell survival, growth, and proliferation. Some studies suggest that oligo-**porphyran** may exert



neuroprotective effects by modulating this pathway.[32][33]



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Caption: Oligo-porphyran may promote cell survival via the PI3K/Akt pathway.

Prebiotic Mechanism

The prebiotic effect of **porphyran** is a result of its indigestibility by human enzymes, allowing it to reach the colon intact where it is fermented by specific gut bacteria. This fermentation process leads to the growth of beneficial bacteria and the production of SCFAs.



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